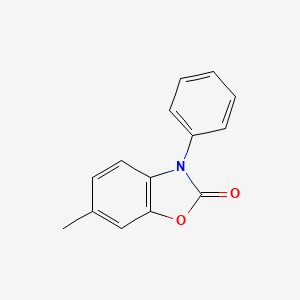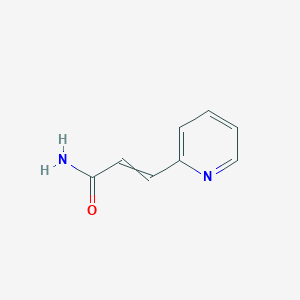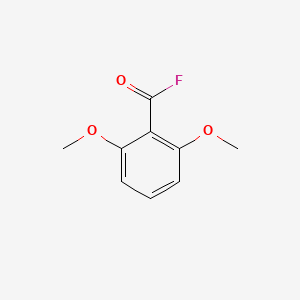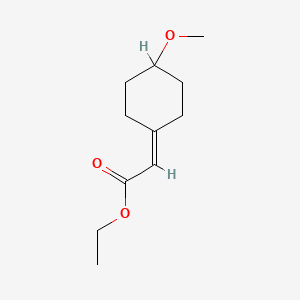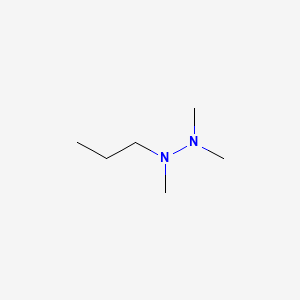![molecular formula C6H6N2O B13952888 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one CAS No. 51970-86-6](/img/structure/B13952888.png)
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a pyrrole and an imidazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of alpha-ketoamides with proline under decarboxylative conditions . This method typically yields the compound with high diastereoselectivity, favoring the trans-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as multicomponent reactions and intramolecular cyclizations, are likely employed .
化学反応の分析
Types of Reactions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
科学的研究の応用
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Imidazo[1,2-a]pyrazine: Versatile scaffold in drug development with multifarious biological activities.
Substituted Imidazoles: Key components in various applications due to their functional group compatibility.
Uniqueness: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
51970-86-6 |
|---|---|
分子式 |
C6H6N2O |
分子量 |
122.12 g/mol |
IUPAC名 |
1,3-dihydropyrrolo[1,2-a]imidazol-2-one |
InChI |
InChI=1S/C6H6N2O/c9-6-4-8-3-1-2-5(8)7-6/h1-3H,4H2,(H,7,9) |
InChIキー |
XGQSFBWDCHPCOD-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CN21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
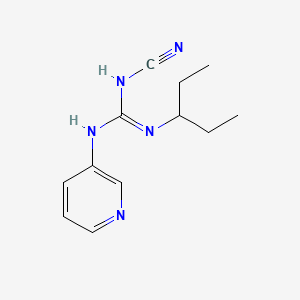
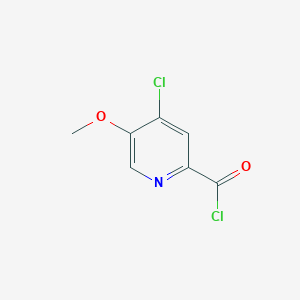


![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)

